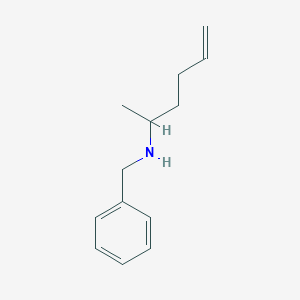
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is an organic compound with the molecular formula C13H16OS It is characterized by a cyclopropyl group attached to an ethanone backbone, which is further substituted with a 3,4-dimethylphenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-dimethylphenylthiol under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the ketone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions
Alcohols: From reduction reactions
Substituted ethanones: From nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,4-dichlorophenyl)ethan-1-one
Uniqueness
1-Cyclopropyl-2-((3,4-dimethylphenyl)thio)ethan-1-one is unique due to the presence of the 3,4-dimethylphenylthio group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H16OS |
|---|---|
Molekulargewicht |
220.33 g/mol |
IUPAC-Name |
1-cyclopropyl-2-(3,4-dimethylphenyl)sulfanylethanone |
InChI |
InChI=1S/C13H16OS/c1-9-3-6-12(7-10(9)2)15-8-13(14)11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
NMESPLKHEMHRIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)SCC(=O)C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


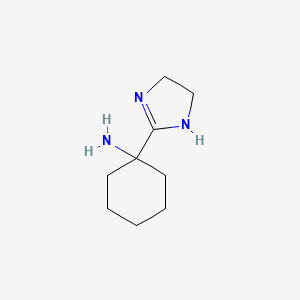

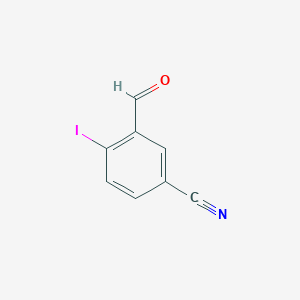



![3-(Spiro[2.2]pentan-1-yl)propiolic acid](/img/structure/B13649315.png)
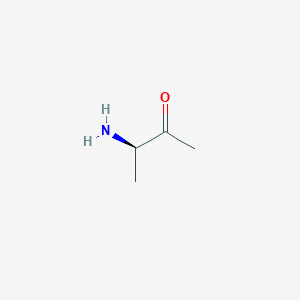
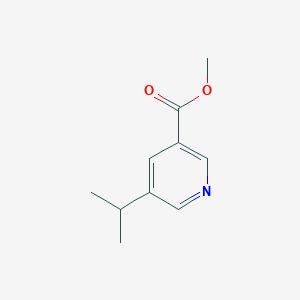

![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)
